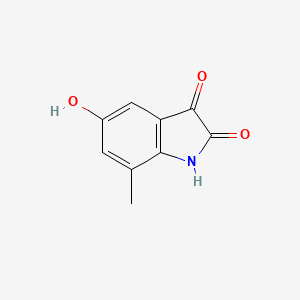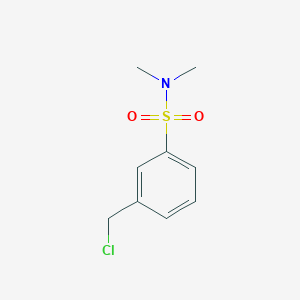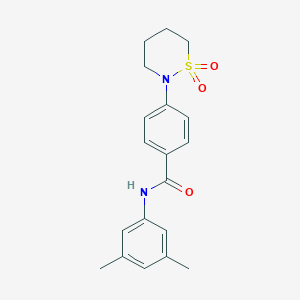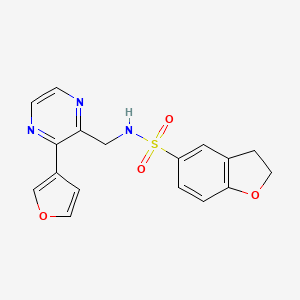![molecular formula C19H19N3O3 B2710616 N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide CAS No. 847742-54-5](/img/structure/B2710616.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide” is a compound that contains an indole group, which is a common structure in many natural and synthetic compounds, including tryptamine .
Molecular Structure Analysis
The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide” would likely contain an indole group and a methoxyphenyl group connected by an oxamide group. The exact structure would need to be determined by techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Scientific Research Applications
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Martínez-Martínez et al. (1998) investigated the synthesis and structural properties of symmetric and non-symmetric oxamides, focusing on their stabilization by intramolecular hydrogen bonding. This study highlights the importance of understanding the structural characteristics of oxamide derivatives for their potential applications in material science and pharmaceuticals (Martínez-Martínez et al., 1998).
Novel Oxamide from Peganum harmala Seeds
Ayoub et al. (1989) isolated a new oxamide from Peganum harmala seeds, contributing to the understanding of the chemical diversity and potential biological activities of natural products derived from this plant. This research could pave the way for further studies on the pharmacological properties of oxamide derivatives (Ayoub et al., 1989).
Met Kinase Inhibitor Development
Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research demonstrates the therapeutic potential of oxamide derivatives in cancer treatment (Schroeder et al., 2009).
Sulfonamide and Tertiary Amine in Pd(II)-Catalyzed Diamination
Ha et al. (2015) explored the use of sulfonamide and tertiary amine as nucleophiles in Pd(II)-catalyzed diamination of alkynes, leading to the synthesis of tetracyclic indolobenzothiazine S,S-dioxides. This study contributes to the field of synthetic organic chemistry, offering new pathways for the construction of complex heterocyclic structures (Ha et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .
Mode of Action
N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: interacts with its targets, the COX isoenzymes, by blocking arachidonate binding . This competitive inhibition results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The biochemical pathways affected by N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are those involving the synthesis of prostaglandins and thromboxanes . The compound’s action on the COX isoenzymes inhibits the conversion of arachidonic acid to prostaglandin G , affecting the downstream synthesis of these important physiological compounds .
Pharmacokinetics
The pharmacokinetics of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide The compound was obtained in high yield in the reaction between tryptamine and naproxen
Result of Action
The molecular and cellular effects of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide ’s action are primarily analgesic and anti-inflammatory . By inhibiting the COX isoenzymes, the compound reduces the synthesis of prostaglandins and thromboxanes, which are involved in pain and inflammation responses .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, the mechanism of action of similar compounds involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Molecular Mechanism
It is known that similar compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-15-8-6-14(7-9-15)22-19(24)18(23)20-11-10-13-12-21-17-5-3-2-4-16(13)17/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOELZGLGLAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2710533.png)


![rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride](/img/structure/B2710539.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2710541.png)
![benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2710542.png)
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)



![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)
![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)
